![molecular formula C24H31N3O2 B5592753 N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves complex organic reactions. For instance, spiro-substituted piperidines were synthesized by Kubota et al. (1998), utilizing a lead compound and evaluating affinities for neurokinin receptors. The introduction of methoxy groups in the N-methylbenzamide moiety increased affinity for the NK1 receptor, indicating a methodological approach that could be adapted for synthesizing "N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide" (Kubota et al., 1998).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry, particularly the conformation of the piperidine ring and substituent positioning, significantly influences the compound's interactions with biological targets. Spiro-substituted piperidines, for example, exhibit a conformation where phenyl groups are positioned equatorially, enhancing their receptor affinity (Kubota et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-23-5-1-3-18(15-23)17-27-13-10-22(11-14-27)26-24(29)20-8-6-19(7-9-20)21-4-2-12-25-16-21/h1,3,5-9,15,21-22,25,28H,2,4,10-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBFHKEZWAYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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